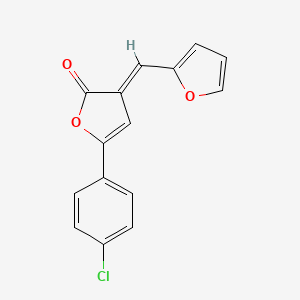![molecular formula C16H15BrN4O B5561419 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of substituted tetrahydrocyclopenta[c]pyrazoles, akin to the compound , typically involves intramolecular dipolar cycloaddition of nitrilimines to alkynes, a versatile method that can be extended to bromo derivatives through the use of alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
Molecular Structure Analysis
Molecular structure characterization often employs various spectroscopic techniques, confirmed through X-ray analysis. Studies have demonstrated the molecular structure of similar compounds, highlighting the role of X-ray analysis in confirming configurations and elucidating crystal structures (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are complex, involving various synthetic pathways and mechanisms. Research indicates that the properties of these compounds can be extensively modified through different synthetic strategies, thereby affecting their chemical behavior and interaction capabilities (Aly et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of these compounds. Vibrational spectroscopy and DFT calculations are key tools for investigating these aspects, providing insights into the stability and reactivity of these molecules (Pillai et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are integral to their utility in synthesis and application in different fields. Detailed studies involving NBO analysis, molecular docking, and DFT calculations have shed light on these properties, providing a foundation for further research and application (Karrouchi et al., 2020).
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Research on pyrazole derivatives, including spectroscopic investigations and molecular docking studies, has highlighted their industrial and biological importance. Studies involving compounds like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated potential inhibitor properties against specific enzymes, suggesting possible applications in designing therapeutic agents (Pillai et al., 2017).
Synthesis and Biological Activities
The synthesis of new heterocycles based on pyrazole and isoxazole has been studied for their anti-HSV-1 and cytotoxic activities, providing insights into their potential as antiviral and anticancer agents (Dawood et al., 2011).
Novel Pyrazole Integrated Oxadiazoles
A series of novel pyrazole integrated oxadiazoles have been synthesized and evaluated for their antimicrobial activity, showcasing the diversity of applications in addressing microbial resistance (Ningaiah et al., 2014).
Antimicrobial Agents
The development of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives as antimicrobial agents emphasizes the role of chemical synthesis in creating effective compounds to combat microbial infections (Abdel-Wahab et al., 2017).
Molecular Structure and DNA Gyrase Inhibitors
Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been explored for their role as DNA gyrase inhibitors, showcasing the importance of structural analysis in identifying compounds with potential therapeutic applications (Sun et al., 2013).
properties
IUPAC Name |
N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O/c17-12(9-11-5-2-1-3-6-11)10-18-21-16(22)15-13-7-4-8-14(13)19-20-15/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H,21,22)/b12-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXLOCCSYKQCIW-QLEPDINUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC(=CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C(=C\C3=CC=CC=C3)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)
![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)
![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)